molecular formula C12H14O4 B1583801 Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate CAS No. 2881-83-6

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

Cat. No. B1583801
CAS RN: 2881-83-6
M. Wt: 222.24 g/mol
InChI Key: KRAHENMBSVAAHD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is a yellow to very dark yellow liquid or viscous liquid . Its empirical formula is C12H14O4 .


Synthesis Analysis

The compound undergoes a one-pot two-step sequential reaction involving arylhydrazines, β-ketone esters, formaldehyde, and styrenes in glycerol . It also undergoes Pechmann condensation with resorcinol and 2-methylresorcinol to form 7-hydroxy-4-(4-methoxyphenyl)coumarin and 7-hydroxy-8-methyl-4-(4-methoxyphenyl)coumarin respectively .


Molecular Structure Analysis

The molecular formula of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is C12H16O3 . Its average mass is 208.254 Da and its monoisotopic mass is 208.109940 Da .


Chemical Reactions Analysis

The compound has been used in the study of corrosion inhibition . It was found that the corrosion inhibition efficiency of the compound at the maximum tested concentration was 76.22% .


Physical And Chemical Properties Analysis

The compound has a boiling point of 154 °C/1 hPa (lit.) and a density of 1.160 g/mL at 20 °C (lit.) . It is soluble in water .

Scientific Research Applications

Crystal Structure Analysis

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate and its derivatives have been studied for their crystal structures and interactions. For instance, Cheng et al. (2022) investigated the crystal structure and Hirshfeld surface analysis of a related compound, highlighting the molecule's non-planar arrangement and its intermolecular interactions in the crystal form (Cheng et al., 2022).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant activities of compounds related to Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate have been explored. Raghavendra et al. (2016) synthesized derivatives that showed significant antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).

Asymmetric Reduction Studies

In biochemical research, asymmetric reduction of similar compounds has been investigated. Salvi and Chattopadhyay (2006) studied the enantioselective reduction of Ethyl 3-aryl-3-oxopropanoates to alcohols using the fungus Rhizopus, providing insights into microbial reduction and enzyme catalysis (Salvi & Chattopadhyay, 2006).

Synthesis Methodologies

The synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate derivatives has been an area of interest. Larionova et al. (2013) developed methods for synthesizing substituted derivatives, focusing on the reaction specificity (Larionova et al., 2013).

Acetylcholinesterase Inhibition

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate has also been studied for its inhibition properties. Nemani et al. (2018) investigated a molecule with potent acetylcholinesterase inhibition property, providing insights into potential applications in treating neurological disorders (Nemani et al., 2018).

Organophosphorus Compound Studies

In the field of organophosphorus chemistry, derivatives of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate have been utilized. Pedersen and Lawesson (1974) explored reactions involving 3-oxo esters in the context of synthesizing organophosphorus compounds (Pedersen & Lawesson, 1974).

Interactions in Crystal Packing

Zhang et al. (2011) studied a variant of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate, focusing on its interactions in crystal packing and demonstrating the importance of non-hydrogen bonding interactions in the molecular arrangement (Zhang et al., 2011).

Future Directions

The compound has shown promising results in the field of corrosion inhibition . Future research could focus on further exploring its potential in this area as well as investigating other possible applications.

properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H14O4/c1-3-16-12(14)8-11(13)9-4-6-10(15-2)7-5-9/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAHENMBSVAAHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062683
Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, ethyl ester
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Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate

CAS RN

2881-83-6
Record name Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate
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Record name Ethyl p-anisoylacetate
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Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, ethyl ester
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Record name Benzenepropanoic acid, 4-methoxy-.beta.-oxo-, ethyl ester
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Synthesis routes and methods I

Procedure details

Simultaneous reactions were run in both a 65-L reactor and a 35-L reactor that share the same reflux system. A nitrogen atmosphere was maintained in both. 4.0 kg (100 moles) of 60% sodium hydride in mineral oil and 32 L toluene were charged into the ambient temperature reactors. The mixture was agitated for 5 minutes and allowed to settle. 20 L of the toluene solution was aspirated. 28 L of toluene was added, agitated for 5 minutes, allowed to settle and 28 L of the toluene solution was aspirated. 68 L of toluene and 8.4 L (69.7 moles) diethyl carbonate were added. The agitation was begun and the flow of Syltherm (Note 4) in reactor jackets was initiated. A solution of 5.0 kg (33.3 moles) 4-methoxyacetophenone in 12 L toluene was added over 20 minutes. When additions were complete, the jacket temperature was reduced to 10° C. and stirring continued for 16 hours. A solution of 6.7 L (117 moles) glacial acetic acid in 23 L deionized water was fed at the same rate that was previously used for the acetophenone solution. When addition was complete, agitation was stopped and the layers separated. The aqueous layer was washed once with 13 L toluene. The combined organic layers were washed twice with 6.7 L portions of 7% (w:w) aqueous sodium bicarbonate. The toluene solution was washed once with 6.7 L of 23% (w:w) aqueous sodium chloride. The organic solution was dried over 10 kg sodium sulfate, filtered, and the solvent removed on the rotary evaporator to provide the desired product.
Quantity
20 L
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4 kg
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32 L
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5 kg
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12 L
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6.7 L
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8.4 L
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68 L
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28 L
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28 L
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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 6.09 g (10 mmol, 1.0 equivalent) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.33 g (10 mmol) of anisonitrile in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 20˜25° C. for 92 hours. 15 mL of 10% hydrochloric acid was added dropwise at 20° C. or lower, and the mixture was stirred at 20˜25° C. for 1 hour and 35 minutes, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 15 mL of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution, and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 2.08 g of the desired product (yield 94%).
Quantity
1.33 g
Type
reactant
Reaction Step One
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Quantity
5 mL
Type
solvent
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15 mL
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50 mL
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30 mL
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Yield
94%

Synthesis routes and methods III

Procedure details

This material is prepared by a method analogous to that described for preparation of ethyl 3-oxo-3-(2-thienyl)propanoate in preparation of 1D, starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-methoxybenzoic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
62
Citations
SM Fan, JR Han, LY Jin, SX Liu - Asian Journal of Chemistry, 2016 - researchgate.net
(E)-Ethyl 2-(hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate has been synthesized by the oximation of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with ethyl nitrite in the …
Number of citations: 0 www.researchgate.net
U Fathy, RS Gouhar, HM Awad - ACTA POLONIAE …, 2017 - researchgate.net
New pyrazole derivatives were designed and synthesized by the reaction of 5-(4-methoxyphenyl)-2, 4-dihydro-3H-pyrazol-3-one (4) or 5-(4-methoxyphenyl)-2-phenyl-2, 4-dihydro-3H-…
Number of citations: 1 www.researchgate.net
SM Fan, X Tian, YH Yang, L yi Jin, S Liu - Synlett, 2015 - thieme-connect.com
Enantiopure (2R,3R)-β-methoxytyrosine was stereoselectively synthesized from ethyl 3-(4-hydroxyphenyl)-3-oxopropanoate protected by 2-methoxyethoxymethyl (MEM) (ee >98%). l-…
Number of citations: 2 www.thieme-connect.com
NG Giri, I Althagafi, T Ghatak, R Pratap - ChemistrySelect, 2023 - Wiley Online Library
We have discovered base‐mediated conversion of 3,3‐bis(methylthio)‐1‐arylprop‐2‐en‐1‐ones to versatile active methylene compounds (β‐keto esters). A series of products were …
U Fathy, RS Gouhar, HM Awad… - Russian Journal of General …, 2017 - Springer
New series of thiophenes 6a–6e and 1,3-thiazolidines 13a–13f and 15a–15e were synthesized starting from 2-(4-methoxybenzoyl)-3-(phenylamino)-3-thioxopropanoate 3. The reaction …
Number of citations: 6 link.springer.com
X Wu, J Zhang, S Liu, Q Gao… - Advanced Synthesis & …, 2016 - Wiley Online Library
An expedient cleavage of the CS bond of dimethyl sulfoxide (DMSO) has been developed for the preparation of substituted pyridines from ketones. In this transformation, the co‐…
Number of citations: 81 onlinelibrary.wiley.com
X Zhang, T Xie, M Cui, L Yang, X Sun… - … Applied Materials & …, 2014 - ACS Publications
Materials with both fluorescence and room-temperature phosphorescence (RTP) can be useful in the field of optoelectronics. Here we present a general strategy, taking advantage of …
Number of citations: 113 pubs.acs.org
S Fan, S Liu, H Zhang, Y Liu, Y Yang… - European Journal of …, 2014 - Wiley Online Library
Chiral β‐hydroxy‐β‐arylalanine and β‐methoxy‐β‐arylalanine derivatives, which occur widely in marine nature products, were stereoselectively synthesized with 99 % ee values. The …
H Guo - Journal of Heterocyclic Chemistry, 2019 - Wiley Online Library
A series of novel propylene tethered benzofuran–isatin hybrids 5a–j were designed, synthesized, and assessed for their in vitro anti‐mycobacterial activity against Mycobacterium …
Number of citations: 4 onlinelibrary.wiley.com
G Revial, S Lim, B Viossat, P Lemoine… - The Journal of …, 2000 - ACS Publications
The Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes leads to (Z)-adducts, with good to excellent diastereoselectivity. The nitro group …
Number of citations: 42 pubs.acs.org

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